Cas no 51838-07-4 (2-cyano-N-(4-ethoxyphenyl)acetamide)
2-cyano-N-(4-ethoxyphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-CYANO-N-(4-ETHOXY-PHENYL)-ACETAMIDE
- 2-Cyano-N-(4-ethoxyphenyl)acetamide
- acetamide, 2-cyano-N-(4-ethoxyphenyl)-
- NSC-621371
- SCHEMBL11194370
- NCI60_006245
- SR-01000231382-1
- Oprea1_793033
- 2-Cyano-N-(4-ethoxyphenyl)-acetamide
- NSC621371
- EN300-01360
- CS-0307495
- AKOS000115155
- LS-08638
- 51838-07-4
- CHEMBL1995636
- Enamine_002270
- 2-CYANO-N~1~-(4-ETHOXYPHENYL)ACETAMIDE
- DTXSID30326907
- HMS1400H04
- AS-871/12387829
- STK398314
- SR-01000231382
- G29825
- MFCD02194318
- Z56824366
- 2-cyano-N-(4-ethoxyphenyl)acetamide
-
- MDL: MFCD02194318
- Inchi: 1S/C11H12N2O2/c1-2-15-10-5-3-9(4-6-10)13-11(14)7-8-12/h3-6H,2,7H2,1H3,(H,13,14)
- InChI Key: OVLKYXWCLMCKIB-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC(=CC=1)NC(CC#N)=O
Computed Properties
- Exact Mass: 204.08996
- Monoisotopic Mass: 204.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 62.1Ų
Experimental Properties
- PSA: 62.12
2-cyano-N-(4-ethoxyphenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C922665-50mg |
2-cyano-N-(4-ethoxyphenyl)acetamide |
51838-07-4 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C922665-100mg |
2-cyano-N-(4-ethoxyphenyl)acetamide |
51838-07-4 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C922665-500mg |
2-cyano-N-(4-ethoxyphenyl)acetamide |
51838-07-4 | 500mg |
$ 295.00 | 2022-06-06 | ||
| abcr | AB415510-500 mg |
2-Cyano-N-(4-ethoxyphenyl)acetamide |
51838-07-4 | 500MG |
€151.00 | 2022-08-31 | ||
| abcr | AB415510-1 g |
2-Cyano-N-(4-ethoxyphenyl)acetamide |
51838-07-4 | 1g |
€165.60 | 2022-08-31 | ||
| abcr | AB415510-5 g |
2-Cyano-N-(4-ethoxyphenyl)acetamide |
51838-07-4 | 5g |
€368.40 | 2022-08-31 | ||
| abcr | AB415510-10 g |
2-Cyano-N-(4-ethoxyphenyl)acetamide |
51838-07-4 | 10g |
€508.80 | 2022-08-31 | ||
| abcr | AB415510-25 g |
2-Cyano-N-(4-ethoxyphenyl)acetamide |
51838-07-4 | 25g |
€1,047.00 | 2022-08-31 | ||
| OTAVAchemicals | 7110950571-50MG |
2-cyano-N-(4-ethoxyphenyl)acetamide |
51838-07-4 | 95% | 50MG |
$58 | 2023-07-07 | |
| OTAVAchemicals | 7110950571-100MG |
2-cyano-N-(4-ethoxyphenyl)acetamide |
51838-07-4 | 95% | 100MG |
$104 | 2023-07-07 |
2-cyano-N-(4-ethoxyphenyl)acetamide Suppliers
2-cyano-N-(4-ethoxyphenyl)acetamide Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 2-cyano-N-(4-ethoxyphenyl)acetamide
Introduction to 2-cyano-N-(4-ethoxyphenyl)acetamide (CAS No. 51838-07-4)
2-cyano-N-(4-ethoxyphenyl)acetamide, identified by the Chemical Abstracts Service Number (CAS No.) 51838-07-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of amides, characterized by a carbonyl group bonded to a nitrogen atom, which is further connected to an acyl group and an aromatic moiety. The presence of a cyano group and an ethoxy substituent on the aromatic ring introduces unique electronic and steric properties, making it a valuable intermediate in the synthesis of biologically active molecules.
The structural features of 2-cyano-N-(4-ethoxyphenyl)acetamide contribute to its potential utility in drug discovery and development. The cyano group (-CN) is known for its ability to participate in various chemical reactions, including nucleophilic addition and condensation reactions, which are pivotal in constructing complex molecular frameworks. Meanwhile, the ethoxy group (-OEt) provides a hydrophilic character to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets. These attributes make it a versatile building block for medicinal chemists seeking to design novel therapeutic agents.
In recent years, there has been a growing interest in amide-based compounds due to their broad spectrum of biological activities. Research studies have demonstrated that amides can serve as key pharmacophores in small-molecule drugs, influencing various biological pathways and mechanisms. Specifically, 2-cyano-N-(4-ethoxyphenyl)acetamide has been explored in the context of inhibiting enzymes and receptors involved in inflammatory responses, neurodegenerative diseases, and cancer progression. Its structural motif is reminiscent of several known bioactive molecules, suggesting that it may exhibit similar pharmacological effects or serve as a scaffold for derivative design.
One notable area of research involving 2-cyano-N-(4-ethoxyphenyl)acetamide is its potential role as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By modulating kinase activity, small-molecule inhibitors can offer therapeutic benefits. The cyano group in 2-cyano-N-(4-ethoxyphenyl)acetamide can be strategically incorporated into kinase inhibitors to enhance binding affinity and selectivity. Additionally, the ethoxy-substituted aromatic ring may interact with specific residues in the kinase active site, contributing to the compound's efficacy.
Another emerging application of 2-cyano-N-(4-ethoxyphenyl)acetamide is in the development of antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria has underscored the need for novel antimicrobial strategies. Amide derivatives have shown promise as antimicrobial compounds due to their ability to disrupt bacterial cell membranes or interfere with essential metabolic processes. The unique structural features of 2-cyano-N-(4-ethoxyphenyl)acetamide, such as the cyano group and ethoxy-substituted phenyl ring, may enable it to interact with bacterial targets in distinct ways compared to conventional antibiotics. This could lead to the discovery of new antibiotics with improved efficacy and reduced resistance profiles.
The synthesis of 2-cyano-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions, starting from readily available precursors such as 4-ethoxybenzonitrile and acetic anhydride or derivatives thereof. The introduction of the cyano group can be achieved through cyanation reactions, while the formation of the amide bond requires nucleophilic attack on an acylating agent. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and flow chemistry methods, have been employed to optimize yield and purity. These advancements ensure that researchers can access high-quality 2-cyano-N-(4-ethoxyphenyl)acetamide for further studies.
In conclusion, 2-cyano-N-(4-ethoxyphenyl)acetamide (CAS No. 51838-07-4) represents a promising compound with diverse applications in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new therapeutic opportunities, compounds like 2-cyano-N-(4-ethoxyphenyl)acetamide are likely to play an increasingly important role in shaping future treatments.
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